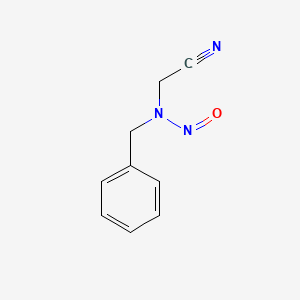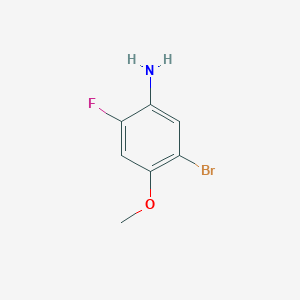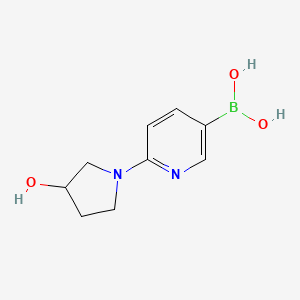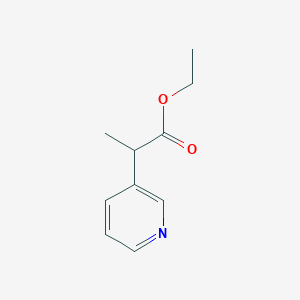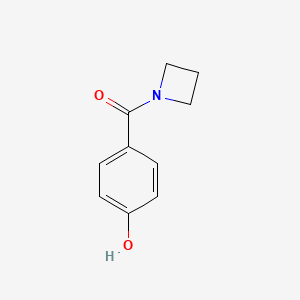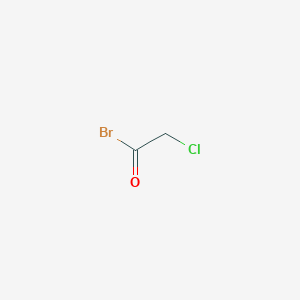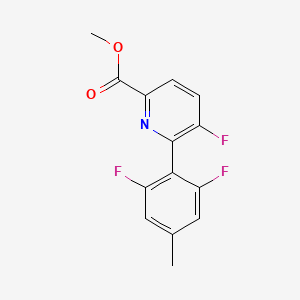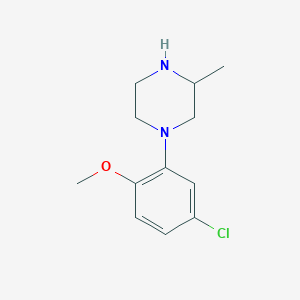![molecular formula C14H19Cl2NO2 B8571702 tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate](/img/structure/B8571702.png)
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate is an organic compound with the molecular formula C14H19Cl2NO2. It is a derivative of carbamate, which is an ester of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate typically involves the reaction of 3-(3,4-dichlorophenyl)propylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, such as temperature and pressure, ensuring consistent product quality and yield .
化学反応の分析
Types of Reactions
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates.
科学的研究の応用
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of tert-butyl 3-(3,4-dichlorophenyl)propylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
- Tert-butyl 3,4-dichloropyridin-2-ylcarbamate
- Tert-butyl (4-ethynylphenyl)carbamate
- Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate
Uniqueness
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Its dichlorophenyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic regions of enzymes and receptors. Additionally, the tert-butyl group provides steric hindrance, influencing its reactivity and stability .
特性
分子式 |
C14H19Cl2NO2 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
tert-butyl N-[3-(3,4-dichlorophenyl)propyl]carbamate |
InChI |
InChI=1S/C14H19Cl2NO2/c1-14(2,3)19-13(18)17-8-4-5-10-6-7-11(15)12(16)9-10/h6-7,9H,4-5,8H2,1-3H3,(H,17,18) |
InChIキー |
QPJCWPFZAQQDAT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCCC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


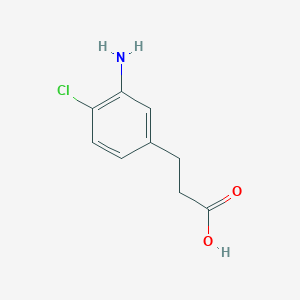
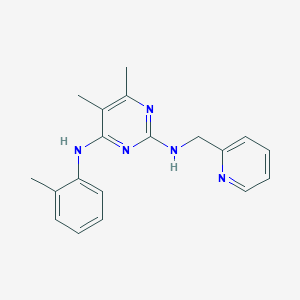

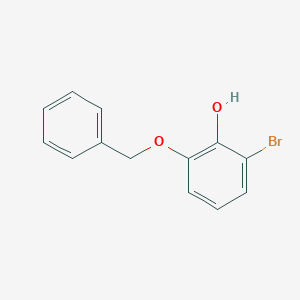
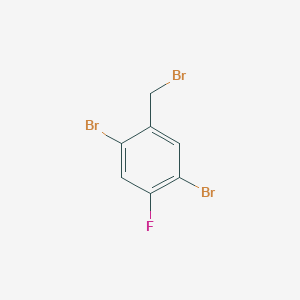
![Diethyl acetamido[(pyridin-3-yl)methyl]propanedioate](/img/structure/B8571646.png)
